molecular formula C13H17Br2NO2 B8155408 tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate

tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate

Cat. No.: B8155408
M. Wt: 379.09 g/mol
InChI Key: UTCFNPXZQVNLMS-UHFFFAOYSA-N
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Description

tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate is a chemical compound with the molecular formula C13H17Br2NO2 and a molecular weight of 379.08 g/mol . This compound is characterized by the presence of a tert-butyl group, a dibromophenyl group, and an ethyl carbamate group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3,5-dibromophenyl isocyanate with tert-butyl alcohol and ethylamine. The reaction is typically carried out in the presence of a catalyst such as zinc(II) triflate and tetrabutylammonium bromide . The reaction conditions include a temperature range of 0-25°C and a reaction time of 2-4 hours.

Industrial Production Methods

In industrial settings, the production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form the desired carbamate . The process is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of proteases and other enzymes critical for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3,5-dibromophenyl)(ethyl)carbamate is unique due to the presence of the dibromophenyl group, which imparts distinct reactivity and properties compared to other carbamates. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

tert-butyl N-(3,5-dibromophenyl)-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br2NO2/c1-5-16(12(17)18-13(2,3)4)11-7-9(14)6-10(15)8-11/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCFNPXZQVNLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=CC(=C1)Br)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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